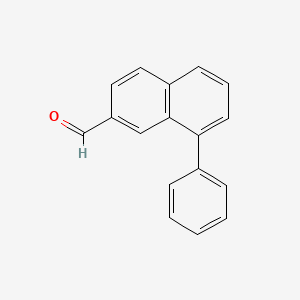
8-Phenylnaphthalene-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C17H12O It is a derivative of naphthalene, where a phenyl group is attached to the 8th position and a formyl group is attached to the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylnaphthalene-2-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by a series of reduction and oxidation steps to introduce the formyl group at the desired position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or the use of continuous flow reactors to optimize reaction conditions and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Phenylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst in dichloromethane.
Major Products
Oxidation: 8-Phenylnaphthalene-2-carboxylic acid.
Reduction: 8-Phenylnaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
8-Phenylnaphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-Phenylnaphthalene-2-carboxaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, leading to various biochemical responses. The aromatic structure allows for π-π interactions with other aromatic compounds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the phenyl group at the 8th position.
8-Phenylnaphthalene: Lacks the formyl group at the 2nd position.
8-Phenyl-1-naphthaldehyde: The formyl group is at the 1st position instead of the 2nd.
Uniqueness
8-Phenylnaphthalene-2-carboxaldehyde is unique due to the presence of both a phenyl group and a formyl group on the naphthalene ring
Properties
CAS No. |
56432-19-0 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
8-phenylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-12H |
InChI Key |
XVFWRNCOMRDLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















